Fmoc-Lys(Tfa)-OH Fmoc-Lys(Tfa)-OH
Brand Name: Vulcanchem
CAS No.: 76265-69-5
VCID: VC21541703
InChI: InChI=1S/C23H23F3N2O5/c24-23(25,26)21(31)27-12-6-5-11-19(20(29)30)28-22(32)33-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,27,31)(H,28,32)(H,29,30)/t19-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)O
Molecular Formula: C23H23F3N2O5
Molecular Weight: 464.4 g/mol

Fmoc-Lys(Tfa)-OH

CAS No.: 76265-69-5

Cat. No.: VC21541703

Molecular Formula: C23H23F3N2O5

Molecular Weight: 464.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Lys(Tfa)-OH - 76265-69-5

CAS No. 76265-69-5
Molecular Formula C23H23F3N2O5
Molecular Weight 464.4 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid
Standard InChI InChI=1S/C23H23F3N2O5/c24-23(25,26)21(31)27-12-6-5-11-19(20(29)30)28-22(32)33-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,27,31)(H,28,32)(H,29,30)/t19-/m0/s1
Standard InChI Key ZVLMWTPNDXNXSZ-IBGZPJMESA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)C(F)(F)F)C(=O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)O

Chemical Identity and Structure

Nomenclature and Identifiers

Fmoc-Lys(Tfa)-OH is recognized by multiple chemical identifiers that aid in its precise identification in scientific literature and chemical databases. The compound's formal IUPAC name is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid . This systematic name describes the complete chemical structure including stereochemistry and functional groups.

Table 1: Chemical Identifiers of Fmoc-Lys(Tfa)-OH

Identifier TypeValue
CAS Registry Number76265-69-5
PubChem CID16213176
Molecular FormulaC23H23F3N2O5
Molecular Weight464.4 g/mol
MDL NumberMFCD00153360
InChIKeyZVLMWTPNDXNXSZ-IBGZPJMESA-N

The compound is also known by several synonyms including N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-trifluoracetyl-L-lysine and N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-(2,2,2-trifluoroacetyl)-L-lysine . These alternative names are commonly used in research literature and commercial catalogs.

Structural Information

The structure of Fmoc-Lys(Tfa)-OH features a lysine amino acid backbone with two distinct protective groups. The compound has a stereogenic center at the alpha carbon atom, with the S configuration representing the L-lysine configuration found in natural proteins .

The structural components can be broken down as follows:

  • A lysine backbone with its carboxyl group unprotected (free acid)

  • The alpha-amino group protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group

  • The epsilon-amino group protected by a trifluoroacetyl (Tfa) group

The SMILES notation for this compound is: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC@@HC(=O)O

This complex structure allows for selective deprotection and coupling reactions during peptide synthesis, making it a valuable tool in protein chemistry.

Physical and Chemical Properties

Fmoc-Lys(Tfa)-OH exhibits specific physical and chemical properties that influence its handling and application in laboratory settings.

Table 2: Physical and Chemical Properties of Fmoc-Lys(Tfa)-OH

PropertyValue
Physical StateSolid
ColorWhite to off-white
SolubilitySoluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone
Storage Temperature2-8°C (refrigerated)
StabilityShould be stored sealed in dry conditions
LogP (Predicted)3.86±0.21

The compound's solubility in various organic solvents makes it suitable for different reaction conditions in peptide synthesis. Its limited solubility in water is typical for protected amino acids and necessitates the use of organic solvents in synthesis procedures.

Synthesis and Preparation

Synthetic Routes

The synthesis of Fmoc-Lys(Tfa)-OH typically follows a multi-step process starting from L-lysine. The general synthetic pathway involves selective protection of the amino groups:

  • Protection of the alpha-amino group with the Fmoc group using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in basic conditions

  • Protection of the epsilon-amino group with the trifluoroacetyl group using trifluoroacetic anhydride or related reagents

The reaction is typically conducted in a mixed aqueous-organic solvent system to accommodate the different solubility properties of the starting materials and products. The reaction conditions must be carefully controlled to ensure selectivity and high yield.

Production Methods

Commercial production of Fmoc-Lys(Tfa)-OH employs optimized synthetic routes that maximize yield and purity. Industrial-scale synthesis often utilizes automated systems for consistent quality control. The compound is typically purified through crystallization or chromatographic methods to meet the high purity standards required for peptide synthesis applications.

Quality control for commercial products includes verification of identity and purity through various analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. Products are typically provided with certificates of analysis confirming their specifications .

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis

Fmoc-Lys(Tfa)-OH plays a crucial role in solid-phase peptide synthesis (SPPS), a technique widely used for the production of custom peptides in research and pharmaceutical development. The compound serves as a building block for incorporating lysine residues into peptide chains.

In the Fmoc-based SPPS strategy, peptides are synthesized from the C-terminus to the N-terminus on a solid support. The process follows a repetitive cycle of:

  • Deprotection of the Fmoc group from the most recently added amino acid

  • Coupling of the next Fmoc-protected amino acid

  • Washing to remove excess reagents and byproducts

When Fmoc-Lys(Tfa)-OH is incorporated into a peptide chain, the Fmoc group is removed during the normal synthesis cycle, while the trifluoroacetyl group remains intact, protecting the epsilon-amino group from unwanted side reactions. This orthogonal protection strategy allows for selective chemical manipulations during peptide synthesis.

Protection Mechanisms

The protection mechanisms employed in Fmoc-Lys(Tfa)-OH are fundamental to its utility in peptide synthesis. The compound features two distinct protective groups that can be removed under different conditions:

  • The Fmoc group is base-labile and can be removed using mild basic conditions, typically 20-30% piperidine in dimethylformamide (DMF).

  • The trifluoroacetyl (Tfa) group is more stable to basic conditions but can be removed using stronger bases or nucleophiles, such as aqueous ammonia or sodium hydroxide.

This orthogonal protection scheme allows for selective deprotection and modification of the lysine residue at different stages of peptide synthesis. The trifluoroacetyl group can be maintained throughout the Fmoc-based synthesis and removed in a final deprotection step, or it can be selectively removed to allow for site-specific modifications.

Biochemical and Research Applications

Use in Scientific Research

Fmoc-Lys(Tfa)-OH has extensive applications in scientific research, particularly in the fields of biochemistry, medicinal chemistry, and protein science. Some key applications include:

  • Synthesis of bioactive peptides for structure-activity relationship studies

  • Production of peptide-based drugs and therapeutic agents

  • Creation of peptide libraries for drug discovery

  • Synthesis of labeled peptides for biochemical and structural studies

  • Preparation of peptide conjugates for targeted drug delivery

The compound is especially valuable in the synthesis of peptides containing lysine residues with modifications at the epsilon-amino group. By maintaining the trifluoroacetyl protection during synthesis and selectively removing it later, researchers can introduce specific modifications at lysine side chains.

Chemical Reactions and Mechanisms

The chemical reactivity of Fmoc-Lys(Tfa)-OH is dominated by its functional groups and their protective features. Key reaction types include:

  • Deprotection reactions: Removal of the Fmoc group typically occurs under basic conditions using piperidine in DMF, while the Tfa group requires stronger bases or nucleophiles.

  • Coupling reactions: The carboxylic acid group can be activated using coupling reagents such as carbodiimides, hydroxybenzotriazoles, or phosphonium/uronium salts to form amide bonds with free amino groups.

  • Side-chain modifications: After selective deprotection of the epsilon-amino group, various chemical modifications can be introduced, including acylation, alkylation, or conjugation with biomolecules.

These reactions follow established mechanisms in organic chemistry and are well-documented in the literature on peptide synthesis.

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